3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid
Description
3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid (synonyms: CTK7A4685, ZINC3269659) is a benzoic acid derivative featuring a methoxy group at position 3 and a carbamoyl methoxy substituent at position 4. The latter consists of a methoxy group linked to a carbamoyl moiety (NHCO) attached to a 4-methoxyphenyl ring.
The compound’s molecular formula is inferred as C₁₇H₁₇NO₇ (calculated systematically), with a molecular weight of approximately 347.33 g/mol.
Properties
IUPAC Name |
3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-13-6-4-12(5-7-13)18-16(19)10-24-14-8-3-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXQIOSHIQMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related benzoic acid derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromo-fluoro-oxazolidinyl derivative () exhibits potent hypolipidemic activity, likely due to electron-withdrawing groups enhancing metabolic stability. In contrast, the target compound’s methoxy and carbamoyl groups are electron-donating, which may reduce reactivity but improve solubility .
- Glycosylation Effects: The glucopyranosyloxy analog () demonstrates cytotoxicity, attributed to the sugar moiety enhancing cellular uptake. The target compound lacks glycosylation, suggesting divergent bioavailability .
- Carbamoyl vs. Ester Linkages : Compared to methyl ester derivatives (e.g., ), the carbamoyl group in the target compound may confer resistance to esterase-mediated hydrolysis, prolonging its half-life .
Hypolipidemic Potential:
- The oxazolidinylmethoxy benzoic acid derivative () reduced serum total cholesterol (TC) and triglycerides (TG) in Watanabe hereditable hyperlipidemic (WHHL) rabbits more effectively than pravastatin. The target compound’s carbamoyl methoxy group may similarly modulate lipid metabolism, though in vivo data are lacking .
- Vanillic Acid (3-methoxy-4-hydroxybenzoic acid) serves as a urinary biomarker for neuroblastoma (). Its hydroxyl group facilitates rapid excretion, whereas the target compound’s carbamoyl methoxy substituent may slow renal clearance, necessitating structural optimization for therapeutic use .
Physicochemical Properties
- Solubility: The carbamoyl methoxy group in the target compound likely enhances water solubility compared to non-polar analogs like 4-(benzyloxy)-3-phenethoxyphenol (). However, glucopyranosyloxy derivatives () may exhibit superior solubility due to hydrophilic sugar moieties .
- Metabolic Stability : The 4-methoxyphenyl carbamoyl group may resist oxidative metabolism better than ester-linked substituents (e.g., ), though this requires validation .
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